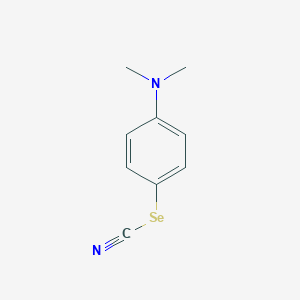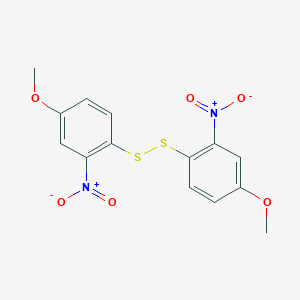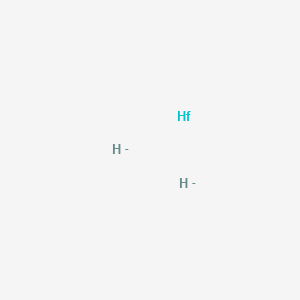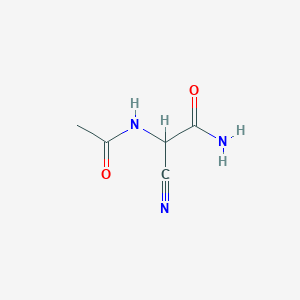
Aluminum dichloride hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum chloride hydroxide, with the chemical formula AlCl2(OH), is an inorganic compound that is a hybrid between aluminum chloride and aluminum hydroxide. It is a white or yellowish solid that is highly soluble in water and exhibits strong acidic properties. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aluminum chloride hydroxide can be synthesized through several methods. One common method involves the reaction of aluminum chloride with water under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete hydrolysis of aluminum chloride, resulting in the formation of aluminum chloride hydroxide.
Another method involves the reaction of aluminum hydroxide with hydrochloric acid. This reaction is also carried out at elevated temperatures to facilitate the formation of aluminum chloride hydroxide. The reaction can be represented as follows:
Al(OH)3+2HCl→AlCl2(OH)+2H2O
Industrial Production Methods
In industrial settings, aluminum chloride hydroxide is often produced by reacting aluminum hydroxide with hydrochloric acid in large reactors. The reaction is carried out at high temperatures and pressures to ensure high yield and purity of the product. The resulting aluminum chloride hydroxide is then purified through filtration and drying processes to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Aluminum chloride hydroxide undergoes various chemical reactions, including:
Hydrolysis: When dissolved in water, aluminum chloride hydroxide undergoes hydrolysis to form aluminum hydroxide and hydrochloric acid.
Neutralization: It reacts with bases to form aluminum hydroxide and the corresponding salt.
Complexation: It can form complexes with various ligands, such as ammonia and amines.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Neutralization: Common bases such as sodium hydroxide or potassium hydroxide are used, and the reaction is carried out at room temperature.
Complexation: Ligands such as ammonia are used, and the reaction is carried out under controlled conditions to ensure the formation of stable complexes.
Major Products Formed
Hydrolysis: Aluminum hydroxide and hydrochloric acid.
Neutralization: Aluminum hydroxide and the corresponding salt (e.g., sodium chloride).
Complexation: Various aluminum-ligand complexes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, aluminum chloride hydroxide is used as a catalyst in various organic reactions, including Friedel-Crafts alkylation and acylation reactions. It is also used in the synthesis of other aluminum compounds and as a reagent in analytical chemistry.
Biology
In biological research, aluminum chloride hydroxide is used as an adjuvant in vaccines to enhance the immune response. It is also used in the preparation of certain biological samples for electron microscopy.
Medicine
In medicine, aluminum chloride hydroxide is used as an antiperspirant and astringent. It is also used in the treatment of hyperhidrosis (excessive sweating) and as a topical hemostatic agent to control minor bleeding.
Industry
In industrial applications, aluminum chloride hydroxide is used as a coagulant in water and wastewater treatment processes. It is also used in the production of paper, textiles, and other materials where its coagulating properties are beneficial.
Mecanismo De Acción
The mechanism of action of aluminum chloride hydroxide varies depending on its application. In water treatment, it acts as a coagulant by neutralizing the charges on suspended particles, causing them to aggregate and settle out of the water. In biological applications, it acts as an adjuvant by enhancing the immune response to vaccines. In medicine, it acts as an antiperspirant by obstructing the sweat glands and reducing sweat production.
Comparación Con Compuestos Similares
Similar Compounds
Aluminum chloride (AlCl3): A strong Lewis acid used in various chemical reactions.
Aluminum hydroxide (Al(OH)3): Used as an antacid and in water treatment.
Aluminum chlorohydrate (Al2Cl(OH)5): Used in antiperspirants and water treatment.
Uniqueness
Aluminum chloride hydroxide is unique in its ability to combine the properties of both aluminum chloride and aluminum hydroxide. This allows it to be used in a wide range of applications, from catalysis and water treatment to medicine and biological research. Its strong acidic properties and solubility in water make it a versatile compound with numerous practical uses.
Propiedades
Número CAS |
14215-15-7 |
|---|---|
Fórmula molecular |
AlCl2H2O |
Peso molecular |
114.89 g/mol |
Nombre IUPAC |
aluminum;dichloride;hydroxide |
InChI |
InChI=1S/Al.2ClH.H2O/h;2*1H;1H2/q+3;;;/p-3 |
Clave InChI |
IDOSCGGXFAKNLS-UHFFFAOYSA-K |
SMILES |
[OH-].[Al+3].[Cl-].[Cl-] |
SMILES canónico |
[OH-].[Al+3].[Cl-].[Cl-] |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)








